氟伐他汀叔丁酯,(-)-
描述
Fluvastatin t-Butyl Ester is an intermediate for the preparation of (3R,5S)-Fluvastatin . It is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
Both of (3R,5S)-fluvastatin and (3S,5R)-fluvastatin were synthesized via a seven steps procedure starting from aniline and [2H6] 2-bromopropane . The key step in the synthesis depicted was the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis
The molecular formula of Fluvastatin t-butyl ester, (-)- is C28H34FNO4 . The molecular weight is 467.5723 .Chemical Reactions Analysis
Fluvastatin is a synthetic drug from the class of statins, and it is a 3-hydroxy-3-methylglutary coenzyme A reductase (HMG-CoA reductase) inhibitor . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis
The molecular formula of Fluvastatin t-butyl ester, (-)- is C28H34FNO4 . The molecular weight is 467.57 g/mol .科学研究应用
抗氧化活性机制:氟伐他汀及其衍生物,包括叔丁酯形式,因其抗氧化活性而受到研究。中村等人(2000 年)研究了氟伐他汀钠及其衍生物,发现抗氧化作用的活性位点是与吲哚环共轭的烯丙基碳 (Nakamura 等人,2000)。
在高胆固醇血症管理中的应用:氟伐他汀因其在治疗高胆固醇血症中的作用而受到认可。Plosker 和 Wagstaff (1996) 指出,氟伐他汀显着降低了血清中 LDL 胆固醇和总胆固醇的水平,与其他 HMG-CoA 还原酶抑制剂类似,具有耐受性良好的副作用 (Plosker & Wagstaff, 1996)。
抑制巨噬细胞中的组织因子:Colli 等人(1997 年)发现氟伐他汀抑制人巨噬细胞中的组织因子表达,这可能是它干扰高脂血症患者动脉粥样斑块形成和血栓事件的一种机制 (Colli 等人,1997)。
对纤溶酶原激活物抑制剂和组织型纤溶酶原激活物的影响:Mussoni 等人(2000 年)研究了氟伐他汀对内皮细胞中组织纤溶酶原激活物及其抑制剂生物合成的影响。他们发现氟伐他汀减少了纤溶酶原激活物抑制剂抗原的释放,并增加了组织型纤溶酶原激活物的分泌 (Mussoni 等人,2000)。
在骨再生中的应用:Benoit 等人(2006 年)的一项研究探索了使用氟伐他汀释放水凝胶递送系统进行骨再生的可能性。该系统增加了人间充质干细胞基因表达和矿化,表明在骨组织工程中具有潜在用途 (Benoit 等人,2006)。
清除自由基的作用:Umeda 等人(2018 年)评估了氟伐他汀对多种自由基的清除活性,突出了其通过抑制脂质氧化预防动脉粥样硬化和缺血/再灌注损伤的潜力 (Umeda 等人,2018)。
氟伐他汀血浆水平测定:Al-Rawithi 等人(2003 年)开发了一种灵敏的分析方法来测定血浆中的氟伐他汀水平,这对于高胆固醇血症患者的临床治疗监测和药代动力学研究至关重要 (Al-Rawithi 等人,2003)。
在脂质紊乱中的疗效:Langtry 和 Markham (1999) 综述了氟伐他汀在治疗高胆固醇血症中的应用,指出了其抗动脉粥样硬化、抗血栓形成和抗氧化作用,以及对血管功能的改善 (Langtry & Markham, 1999)。
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-UQECUQMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173144 | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin t-butyl ester, (-)- | |
CAS RN |
194934-96-8, 129332-29-2 | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin t-butyl ester, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUVASTATIN T-BUTYL ESTER, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。